N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride
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Overview
Description
N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride is a compound that features an imidazole ring and an aniline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. For example, the imidazole ring can bind to histamine H1 receptors, blocking the action of endogenous histamine and providing relief from allergic symptoms . The compound may also interact with other enzymes and receptors, modulating their activity and exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug that also features an imidazole ring.
Uniqueness
N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride is unique due to its specific combination of an imidazole ring and an aniline moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
87471-87-2 |
---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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